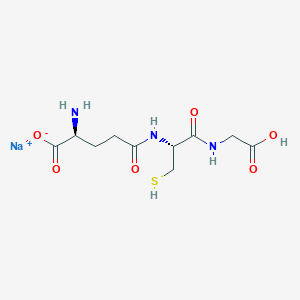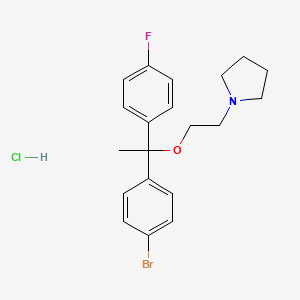
N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine is an organosilicon compound characterized by the presence of a dichloromethylsilyl group attached to a propyl chain, which is further linked to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine typically involves the reaction of dichloromethylsilane with 3-aminopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Dichloromethylsilane with 3-Aminopropylamine:
Industrial Production Methods
Industrial production of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new silicon-containing compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions (room temperature to slightly elevated temperatures).
Condensation: Catalysts such as acids or bases can be used to promote the condensation of silanol groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Condensation Products: Siloxanes, which are important in the formation of silicone-based materials.
Applications De Recherche Scientifique
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including silicones and siloxanes, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly those containing silicon.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces.
Mécanisme D'action
The mechanism of action of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine involves its ability to form stable covalent bonds with various substrates. The dichloromethylsilyl group can react with nucleophiles, leading to the formation of new silicon-containing compounds. The ethane-1,2-diamine moiety provides additional functional groups that can participate in further chemical reactions, enhancing the compound’s versatility.
Molecular Targets and Pathways
Silicon-Containing Compounds: The primary target of the compound’s reactivity is the formation of silicon-containing compounds through substitution and condensation reactions.
Biological Molecules: In biomedical applications, the compound can form stable bonds with proteins, nucleic acids, and other biological molecules, facilitating its use in drug delivery and biomedical devices.
Comparaison Avec Des Composés Similaires
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine: This compound contains a trimethoxysilyl group instead of a dichloromethylsilyl group. The trimethoxysilyl group is more reactive towards hydrolysis and condensation reactions, making it more suitable for applications requiring rapid curing and strong adhesion.
N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine: This compound has diethoxymethylsilyl groups, which provide a balance between reactivity and stability. It is often used in applications where controlled hydrolysis and condensation are required.
Uniqueness
The uniqueness of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine lies in its dichloromethylsilyl group, which offers a distinct reactivity profile compared to other silyl groups. This makes it particularly useful in applications where selective reactivity and stability are desired.
Similar Compounds
- N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine
- N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine
- N’-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine
Propriétés
Numéro CAS |
827627-58-7 |
|---|---|
Formule moléculaire |
C6H16Cl2N2Si |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
N'-[3-[dichloro(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H16Cl2N2Si/c1-11(7,8)6-2-4-10-5-3-9/h10H,2-6,9H2,1H3 |
Clé InChI |
FNFXIOAGNRCTON-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCCNCCN)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















